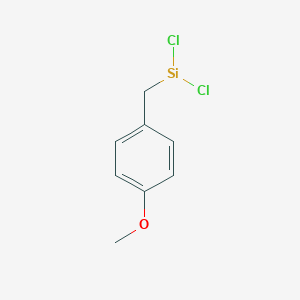
CID 18935943
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro[(4-methoxyphenyl)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a methoxyphenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro[(4-methoxyphenyl)methyl]silane can be synthesized through the reaction of 4-methoxybenzyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
4-Methoxybenzyl chloride+Silicon tetrachloride→Dichloro[(4-methoxyphenyl)methyl]silane+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of dichloro[(4-methoxyphenyl)methyl]silane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: Dichloro[(4-methoxyphenyl)methyl]silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
Dichloro[(4-methoxyphenyl)methyl]silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based polymers and resins.
Biology and Medicine: Potential use in the development of silicon-based drug delivery systems and biomedical devices.
Industry: Utilized in the production of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of dichloro[(4-methoxyphenyl)methyl]silane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily cleaved by nucleophiles, leading to the formation of new silicon-containing compounds. The methoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
- Dichloromethylphenylsilane
- Dichloromethylsilane
- Dichlorodimethylsilane
Comparison: Dichloro[(4-methoxyphenyl)methyl]silane is unique due to the presence of the methoxy group, which imparts additional reactivity and potential for functionalization compared to other dichlorosilanes. This makes it particularly valuable in applications requiring specific chemical modifications.
Properties
Molecular Formula |
C8H9Cl2OSi |
|---|---|
Molecular Weight |
220.14 g/mol |
InChI |
InChI=1S/C8H9Cl2OSi/c1-11-8-4-2-7(3-5-8)6-12(9)10/h2-5H,6H2,1H3 |
InChI Key |
DOPSFUWTHZKAHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[Si](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















